molecular formula C9H5F5O B13433921 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene

Katalognummer: B13433921
Molekulargewicht: 224.13 g/mol
InChI-Schlüssel: WRNLZBTWNHHJRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of ethenyl, difluoro, and trifluoromethoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated difluorobenzene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: The difluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The difluoro groups can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function. The ethenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene
  • 1-Ethynyl-4-fluorobenzene
  • 2,4-Difluoro-1-(trifluoromethoxy)benzene

Comparison: 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds like 1,3-difluoro-2-(trifluoromethoxy)benzene lack the ethenyl group and therefore exhibit different chemical behaviors and applications .

Eigenschaften

Molekularformel

C9H5F5O

Molekulargewicht

224.13 g/mol

IUPAC-Name

1-ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H5F5O/c1-2-5-3-4-6(10)8(7(5)11)15-9(12,13)14/h2-4H,1H2

InChI-Schlüssel

WRNLZBTWNHHJRF-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=C(C(=C(C=C1)F)OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.